

An In-depth Technical Guide to the Physicochemical Characteristics of C12 Guerbet Alcohols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Butyl-1-octanol*

Cat. No.: *B151752*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 Guerbet alcohol, chemically known as **2-butyl-1-octanol**, is a branched-chain primary alcohol with the molecular formula C12H26O.[1][2] It is synthesized via the Guerbet reaction, which involves the condensation of shorter-chain alcohols.[3] This guide provides a comprehensive overview of the core physicochemical characteristics of C12 Guerbet alcohol, presenting key data in a structured format, detailing relevant experimental methodologies, and illustrating associated processes through diagrams. This information is critical for its application in various fields, including its use as a solvent, emollient, and viscosity agent in pharmaceutical and cosmetic formulations.[3][4]

Physicochemical Properties

The unique branched structure of C12 Guerbet alcohol imparts distinct physical and chemical properties compared to its linear counterparts. These properties are summarized in the tables below.

General and Physical Properties

Property	Value	Reference
Chemical Name	2-Butyl-1-octanol	[5]
Synonyms	2-Butyloctyl alcohol, Isododecyl alcohol	[2]
CAS Number	3913-02-8	[5]
Molecular Formula	C12H26O	[5]
Molecular Weight	186.33 g/mol	[1]
Appearance	Clear, colorless liquid	[6]
Odor	Characteristic, mild, floral, or fruity	[2]

Thermal and Density Properties

Property	Value	Reference
Melting Point	-80 °C (lit.)	[5][6]
Boiling Point	145-149 °C (lit.)	[5][6]
Flash Point	113 °C	[7]
Density	0.833 g/mL at 25 °C (lit.)	[5][6]
Vapor Pressure	8.1 Pa at 37.8 °C	[7]

Solubility and Partitioning

Property	Value	Reference
Water Solubility	1 mg/L at 23 °C	[6]
Solubility	Soluble in alcohol, ether, and chloroform	[2]
logP (o/w)	5.5 at 23 °C	[6]

Viscosity and Surface Tension

Property	Value	Test Condition	Reference
Kinematic Viscosity	23 cSt	20 °C	[8]
Kinematic Viscosity	10 cSt	40 °C	[8]
Surface Tension	approx. 28 mN/m	20 °C	[9][10]

Experimental Protocols

The determination of the physicochemical properties of C12 Guerbet alcohol follows standardized experimental protocols to ensure accuracy and reproducibility.

Viscosity Measurement (Based on ASTM D445)

The kinematic viscosity of C12 Guerbet alcohol is determined using a calibrated glass capillary viscometer.

- **Sample Preparation:** The alcohol sample is brought to the test temperature. For transparent liquids like C12 Guerbet alcohol, it should be ensured that the sample is free of any solid particles or air bubbles.[11]
- **Apparatus:** A calibrated glass capillary viscometer is selected based on the expected viscosity range. The viscometer is placed in a constant temperature bath to maintain the specified temperature with high precision (e.g., ± 0.02 °C for temperatures between 15 °C and 100 °C).[11]
- **Procedure:** The sample is drawn into the viscometer to a specified mark. The time taken for the liquid to flow under gravity between two marked points on the capillary is measured accurately.[12][13]
- **Calculation:** The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer ($\nu = C \times t$).[13] The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature ($\eta = \nu \times \rho$).[14]

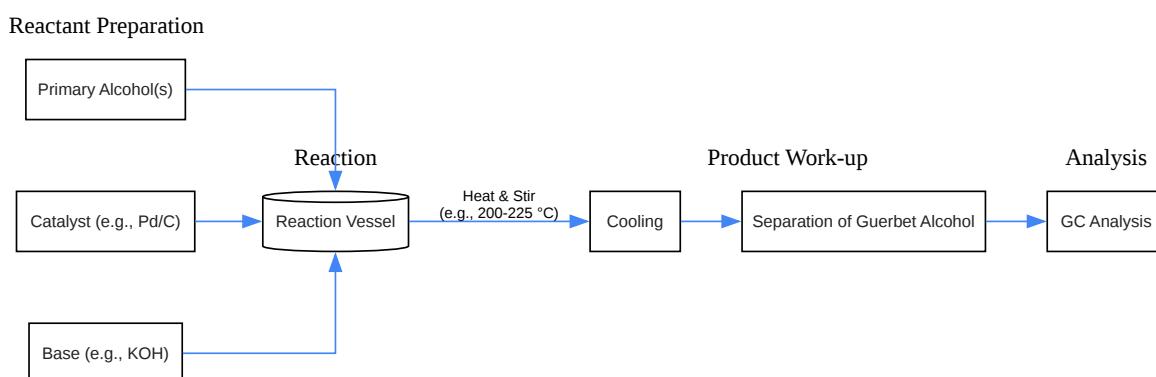
Surface Tension Measurement (Based on OECD Test Guideline 115)

The surface tension of an aqueous solution of C12 Guerbet alcohol can be determined using methods like the ring method.

- Principle: This method is based on measuring the force required to detach a platinum ring from the surface of the liquid.[15][16]
- Apparatus: A tensiometer equipped with a platinum ring is used. The measurement is performed in a thermostated vessel to maintain a constant temperature, typically around 20°C.[15]
- Procedure:
 - The platinum ring is thoroughly cleaned and attached to the tensiometer.
 - The liquid sample is placed in the vessel, and the ring is immersed in the liquid.
 - The force required to pull the ring from the liquid surface is measured. This force is at its maximum just before the liquid film breaks.[16]
- Calculation: The surface tension is calculated from the measured maximum force, taking into account the dimensions of the ring and a correction factor.[17]

Analysis of Fatty Alcohols by Gas Chromatography (GC)

The purity and composition of C12 Guerbet alcohol can be assessed using gas chromatography.

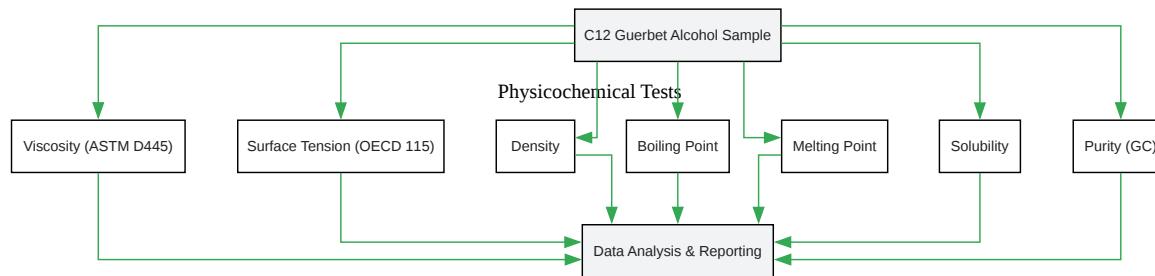

- Sample Preparation: The alcohol sample may be analyzed directly or after derivatization (e.g., silylation) to improve volatility and peak shape.[18]
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is used.[19]
- Chromatographic Conditions:

- Injector Temperature: Set to ensure complete vaporization of the sample.
- Oven Temperature Program: A temperature gradient is typically used to separate alcohols with different chain lengths and branching.
- Carrier Gas: An inert gas like helium or nitrogen is used at a constant flow rate.
- Detector Temperature: Set higher than the final oven temperature to prevent condensation.
- Analysis: The retention time and peak area of the components are recorded. Identification is done by comparing retention times with known standards, and quantification is performed by analyzing the peak areas.[19]

Mandatory Visualizations

Guerbet Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of Guerbet alcohols.

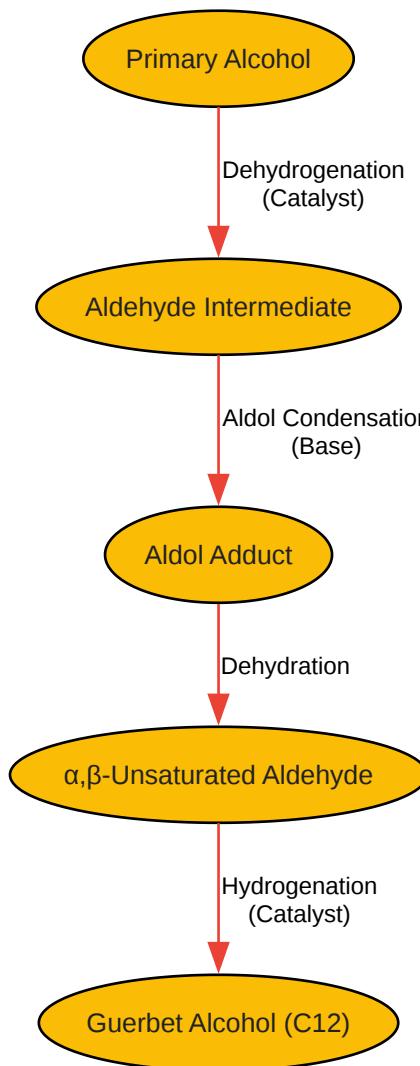


[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the Guerbet reaction.

Physicochemical Characterization Workflow

This diagram outlines a general workflow for the physicochemical characterization of C12 Guerbet alcohol.



[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization.

Logical Relationship in Guerbet Reaction

The following diagram illustrates the logical relationship between the key components and steps in the Guerbet reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butyl-1-octanol | C12H26O | CID 19800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BUTYL-1-OCTANOL - Ataman Kimya [atamanchemicals.com]

- 3. 2-BUTYL-1-OCTANOL (C12 GUERBET ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 4. C12 GUERBET ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 5. 2-BUTYL-1-OCTANOL | 3913-02-8 [chemicalbook.com]
- 6. 3913-02-8 CAS MSDS (2-BUTYL-1-OCTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. sasoltechdata.com [sasoltechdata.com]
- 10. shengtung.com.tw [shengtung.com.tw]
- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. ASTM D445 - eralytics [eralytics.com]
- 13. tamson-instruments.com [tamson-instruments.com]
- 14. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 15. laboratuar.com [laboratuar.com]
- 16. Surface tension of aqueous solutions according to OECD 115 - Analytice [analytice.com]
- 17. oecd.org [oecd.org]
- 18. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of C12 Guerbet Alcohols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151752#physicochemical-characteristics-of-c12-guerbet-alcohols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com